1,3-Dimethoxybenzene
Overview
Description
1,3-Dimethoxybenzene is an organic compound with the formula C6H4(OCH3)2 . It is one of three isomers of dimethoxybenzene . It has been used in the synthesis of novel oxathiane spiroketal donors .
Synthesis Analysis
1,3-Dimethoxybenzene has been used in the synthesis of novel oxathiane spiroketal donors . It forms pi- and O-ylidic complexes with dichlorocarbene .Molecular Structure Analysis
The molecular structure and conformational properties of 1,3-dimethoxybenzene have been studied by gas-phase electron diffraction (GED) and quantum chemical calculations .Chemical Reactions Analysis
1,3-Dimethoxybenzene has been used in the synthesis of novel oxathiane spiroketal donors . It forms pi- and O-ylidic complexes with dichlorocarbene . A new methodology for photo-induced trifluoromethylation reaction of 1,3-dimethoxybenzene by using pulsed light irradiation has been developed .Physical And Chemical Properties Analysis
1,3-Dimethoxybenzene is an organic compound with the formula C6H4(OCH3)2 . Its molecular weight is 138.1638 . It is one of three isomers of dimethoxybenzene .Scientific Research Applications
Synthesis of Oxathiane Spiroketal Donors
1,3-Dimethoxybenzene has been used in the synthesis of novel oxathiane spiroketal donors . These donors are important in the field of organic chemistry and are used in various synthetic transformations.
Formation of Pi- and O-ylidic Complexes
This compound forms pi- and O-ylidic complexes with dichlorocarbene . Dichlorocarbene is a reactive intermediate in organic chemistry. Complexes formed with it have significant implications in the study of reaction mechanisms.
Flavoring Agent
1,3-Dimethoxybenzene also acts as a flavoring agent . It’s used in the food industry to enhance the taste and aroma of various products.
Organic Building Blocks
It serves as one of the organic building blocks in the field of synthetic chemistry . Organic building blocks are used for the construction of complex organic compounds.
Gas Phase Ion Energetics
The compound has been studied for its ionization energy in the gas phase . This information is crucial in fields like mass spectrometry and gas chromatography.
Material in Chemical Analysis
1,3-Dimethoxybenzene can be used as a standard material in chemical analysis due to its known properties . It helps in the calibration and validation of analytical methods.
Safety and Hazards
Mechanism of Action
Target of Action
1,3-Dimethoxybenzene, also known as Resorcinol dimethyl ether, is a chemical compound with the formula C8H10O2 .
Mode of Action
The mode of action of 1,3-Dimethoxybenzene is primarily through its interactions with other compounds in organic synthesis. It forms pi- and O-ylidic complexes with dichlorocarbene (CCl2) . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that it plays a role in the synthesis of novel oxathiane spiroketal donors .
Pharmacokinetics
Its molecular weight is138.1638 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 1,3-Dimethoxybenzene’s action are primarily seen in its role as an intermediate in organic synthesis . It’s used in the formation of pi- and O-ylidic complexes with dichlorocarbene (CCl2), contributing to the synthesis of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Dimethoxybenzene. It should be stored in a well-ventilated place . It’s also important to keep it away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
1,3-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZNOMCNRMUKPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047060 | |
Record name | 1,3-Dimethoxybenzene | |
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Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], Liquid, Colourless liquid with a very powerful sweet-earthy, intensely, nut-like aroma | |
Record name | 1,3-Dimethoxybenzene | |
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Record name | 1,3-Dimethoxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029672 | |
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Record name | m-Dimethoxybenzene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1258/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
85.00 to 87.00 °C. @ 7.00 mm Hg | |
Record name | 1,3-Dimethoxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029672 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Slightly soluble in water, soluble (in ethanol) | |
Record name | m-Dimethoxybenzene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1258/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.053-1.057 | |
Record name | m-Dimethoxybenzene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1258/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.52 [mmHg] | |
Record name | 1,3-Dimethoxybenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Product Name |
1,3-Dimethoxybenzene | |
CAS RN |
151-10-0 | |
Record name | 1,3-Dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151-10-0 | |
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Record name | 1,3-Dimethoxybenzene | |
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Record name | 1,3-Dimethoxybenzene | |
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Record name | Benzene, 1,3-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,3-Dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047060 | |
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Record name | 1,3-dimethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.259 | |
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Record name | 1,3-DIMETHOXYBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2694Z07HQY | |
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Record name | 1,3-Dimethoxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029672 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-52 °C | |
Record name | 1,3-Dimethoxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029672 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for 1,3-dimethoxybenzene?
A1: 1,3-Dimethoxybenzene (also known as resorcinol dimethyl ether) has the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol. Key spectroscopic data includes:
- 1H NMR (CDCl3): δ 3.79 (s, 6H, 2 x OCH3), 6.47-6.53 (m, 3H, ArH), 7.16 (t, J = 8.1 Hz, 1H, ArH). []
- Boiling Point: 95 °C (18 Torr) []
Q2: Is 1,3-dimethoxybenzene compatible with strong acids like sulfuric acid?
A2: While 1,3-dimethoxybenzene can undergo sulfonation with sulfur trioxide, the reaction outcome is influenced by factors like SO3 equivalents and reaction conditions. [] For instance, using excess SO3 leads to the formation of phenyl hydrogen sulfates, impacting the final sulfonic acid distribution.
Q3: Does the presence of copper affect the stability or reactivity of 1,3-dimethoxybenzene during transfer hydrogenation reactions?
A3: Yes, in transfer hydrogenation reactions using 2-propanol as a hydrogen donor, the addition of copper to Ni-based catalysts impacts the reaction pathway of 1,3-dimethoxybenzene. While the copper-free catalyst leads to the formation of methoxycyclohexane and cyclohexanol, the presence of copper increases the specific catalytic activity and favors the saturation of the aromatic ring. []
Q4: Can 1,3-dimethoxybenzene participate in Friedel-Crafts reactions?
A4: Yes, 1,3-dimethoxybenzene readily undergoes Friedel-Crafts acylation. For example, it reacts with p-methoxyphenylacetic acid in the presence of aluminum chloride to yield a key intermediate in the synthesis of daidzein. []
Q5: Does 1,3-dimethoxybenzene act as a catalyst or a reagent in organic reactions?
A5: 1,3-Dimethoxybenzene typically participates as a reagent in various organic reactions. For instance, it acts as a reactant in the synthesis of dibromobenzobarrelene derivatives via [4+2] cycloaddition with in situ generated 3,5-dibromo-1,2-didehydrobenzene. []
Q6: Have computational methods been used to study 1,3-dimethoxybenzene?
A6: Yes, density functional theory (DFT) calculations have been employed to investigate the conformational landscape of 1,3-dimethoxybenzene, explaining the absence of one rotamer's electronic origin in the S1 state due to its distorted non-planar geometry. []
Q7: Have there been studies investigating the interaction of dichlorocarbene with 1,3-dimethoxybenzene using computational methods?
A7: Yes, computational studies based on DFT have been employed to analyze the formation of pi- and O-ylidic complexes between dichlorocarbene (generated via laser flash photolysis of dichlorodiazirine) and 1,3-dimethoxybenzene. These studies provided insights into the structures, energetics, and absorption spectra of the transient species. []
Q8: How does the substitution at the 2-position of 1,3-dimethoxybenzene impact its photochemical reactivity?
A8: The introduction of a trimethylsilyl group at the 2-position of 1,3-dimethoxybenzene leads to regioselective protonation at this position upon irradiation in 1,1,1,3,3,3-hexafluoroisopropyl alcohol (HFIP). This results in the formation of a 1-trimethylsilyl-2,6-dimethoxybenzenium ion, observable as a transient species. This highlights the impact of substituents on the photochemical behavior of 1,3-dimethoxybenzene derivatives. []
Q9: What are some applications of 1,3-dimethoxybenzene?
A9: 1,3-Dimethoxybenzene finds applications in various fields, including:
- Hair Dye Coupler: It acts as a coupler in hair dye compositions, reacting with oxidation dye precursors to produce desired hair colors. [, , ]
- Organic Synthesis: It serves as a starting material for synthesizing various compounds, including pharmaceuticals, dyes, and polymers. [, , , ]
- Flavor and Fragrance Industry: It is a component in mixtures that impart a wintergreen odor and flavor. [, ]
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